molecular formula C17H23NO6 B8007213 2-(Tert-butoxycarbonylamino)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid

2-(Tert-butoxycarbonylamino)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid

Cat. No.: B8007213
M. Wt: 337.4 g/mol
InChI Key: MVQXDEGFEBAESR-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a benzodioxole ring system attached to the propanoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonylamino)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a series of reactions starting from catechol and acetone, followed by cyclization.

    Coupling Reaction: The Boc-protected amine is then coupled with the benzodioxole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of automated synthesis equipment and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

    Substitution Reactions: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Substituted Benzodioxole Derivatives: Electrophilic substitution yields various substituted benzodioxole derivatives.

Scientific Research Applications

2-(Tert-butoxycarbonylamino)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonylamino)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways. The Boc group may also play a role in protecting the compound during transport or delivery to the target site.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butoxycarbonylamino)-3-phenylpropanoic acid: Similar structure but with a phenyl ring instead of a benzodioxole ring.

    2-(Tert-butoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid: Similar structure with a methoxy-substituted phenyl ring.

Uniqueness

2-(Tert-butoxycarbonylamino)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid is unique due to the presence of the benzodioxole ring, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-16(2,3)24-15(21)18-11(14(19)20)8-10-6-7-12-13(9-10)23-17(4,5)22-12/h6-7,9,11H,8H2,1-5H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQXDEGFEBAESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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